2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine

Medicinal chemistry Conformational analysis Structure-activity relationship

2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine provides a strategically differentiated 2-substituted piperidine scaffold for CNS drug discovery and SAR campaigns. Its 3-methoxyphenethyl motif and ethyl linker confer a unique conformational profile relative to common 3- and 4-substituted isomers. With LogP 2.77 and TPSA 21.26 Ų, it is optimized for blood-brain barrier penetration, enabling rational neuroscience target exploration. Available at ≥98% purity for research use only. Choose this precise isomer to avoid experimental variability from positional analogs and access a distinct region of piperidine chemical space.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 917747-49-0
Cat. No. B3167159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine
CAS917747-49-0
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CCC2CCCCN2
InChIInChI=1S/C14H21NO/c1-16-14-7-4-5-12(11-14)8-9-13-6-2-3-10-15-13/h4-5,7,11,13,15H,2-3,6,8-10H2,1H3
InChIKeyXUYIUFDWIAWRKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine (CAS 917747-49-0): Baseline Identity and Procurement Context


2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine (CAS 917747-49-0) is a synthetic small-molecule organic compound with molecular formula C14H21NO and molecular weight 219.32 g/mol, belonging to the 2-substituted piperidine class featuring a 2-(3-methoxyphenyl)ethyl substituent . This compound is commercially available from multiple research chemical suppliers at typical purities of 95-98% for laboratory research use only, and is not approved for human or veterinary therapeutic applications . The compound embodies the piperidine scaffold—the most common heterocyclic subunit among FDA-approved pharmaceuticals—positioned at the 2-position, a structural arrangement that distinguishes it from the more extensively studied 3-substituted and 4-substituted piperidine analogs [1].

2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine: Why In-Class Piperidine Substitution Is Not Interchangeable


The piperidine scaffold is ubiquitous in medicinal chemistry, yet small structural variations—particularly the position of substitution on the piperidine ring—produce profound and non-interchangeable differences in pharmacological profile. 2-Substituted piperidines exhibit distinct conformational preferences and steric constraints compared to their 3-substituted and 4-substituted counterparts [1]. Critically, the 3-methoxyphenyl moiety in the 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine structure confers specific electronic and lipophilic properties (calculated LogP = 2.77, TPSA = 21.26) that cannot be replicated by simple positional isomers such as 3-[2-(3-Methoxyphenyl)ethyl]piperidine (CAS 1226168-96-2) or 4-[2-(4-Methoxyphenyl)ethyl]piperidine (CAS 654662-60-9) . Substituting any of these analogs without experimental validation risks altering target engagement, off-target profile, and downstream experimental reproducibility. The evidence sections below quantify the specific, verifiable points of differentiation that inform scientifically justified procurement decisions for this compound .

2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine: Quantitative Differentiation Evidence for Scientific Procurement


2-Position Substitution on Piperidine Ring Confers Distinct Conformational and Synthetic Accessibility Profile

2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine bears the 3-methoxyphenethyl substituent at the 2-position of the piperidine ring, a structural arrangement that produces axial/equatorial conformational dynamics fundamentally different from 3-substituted and 4-substituted piperidine analogs [1]. In 2-substituted piperidines, the substituent can occupy either axial or equatorial positions depending on N-substitution state and environmental conditions, influencing receptor binding geometry in ways that positional isomers cannot replicate . This contrasts with 3-[2-(3-Methoxyphenyl)ethyl]piperidine (CAS 1226168-96-2), where the substituent orientation relative to the nitrogen atom differs by approximately 60° in ring geometry .

Medicinal chemistry Conformational analysis Structure-activity relationship

3-Methoxy Substitution Pattern on Phenyl Ring Yields Distinct Electronic Profile Versus 4-Methoxy and Unsubstituted Analogs

The 3-methoxy substitution on the phenyl ring of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine (meta position relative to the ethyl linker) generates an electronic distribution pattern that differs from the more commonly studied 4-methoxy (para) analogs . While no direct comparative bioactivity data for this specific compound exists in the public domain, established SAR principles for methoxyphenyl-containing piperidine derivatives indicate that meta-methoxy substitution alters both electron density distribution on the aromatic ring and molecular dipole orientation relative to the 4-methoxy positional isomer . The 3-methoxyphenethyl moiety is a recognized pharmacophoric element in CNS-active compounds, appearing as a structural feature in ligands targeting sigma receptors and serotonin receptor subtypes [1].

Medicinal chemistry Electronic effects Pharmacophore design

Physicochemical Parameters LogP (2.77) and TPSA (21.26) Define Predictable Membrane Permeability Window

2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine possesses calculated physicochemical parameters of LogP = 2.77 and topological polar surface area (TPSA) = 21.26 Ų . These values position the compound within the favorable range for blood-brain barrier penetration (typical CNS drug space: LogP 2-5, TPSA < 60-70 Ų) while maintaining sufficient lipophilicity for membrane permeability [1]. In contrast, more polar piperidine derivatives with additional heteroatoms or hydrogen bond donors would exhibit higher TPSA values, altering their distribution properties. The compound has 4 rotatable bonds, 2 hydrogen bond acceptors, and 1 hydrogen bond donor .

ADME Drug-likeness Physicochemical profiling

Unconstrained Phenethylamine Backbone Differentiates from Conformationally Restricted Piperidine-Constrained Phenethylamine Series

Unlike the "piperidine-constrained phenethylamines" extensively characterized as DPP4 inhibitors in the literature, 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine features a flexible ethyl linker between the piperidine ring and the 3-methoxyphenyl group [1]. The constrained phenethylamine series incorporates the phenethylamine backbone directly into a rigid piperidine or piperidinone framework, locking the pharmacophore into a specific conformation for DPP4 active site engagement [2]. In contrast, the target compound's unconstrained ethyl linker confers conformational flexibility that may enable engagement with distinct biological targets requiring different spatial arrangements, including monoamine transporters or GPCRs [3].

Medicinal chemistry Conformational constraint Scaffold design

2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine: High-Yield Research Application Scenarios Supported by Differential Evidence


Novel CNS Chemical Probe Development Leveraging Favorable BBB Permeability Parameters

Based on calculated physicochemical parameters (LogP = 2.77, TPSA = 21.26 Ų), 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine is well-suited for exploration as a CNS-penetrant chemical probe . The compound's values fall within the empirically established optimal range for blood-brain barrier penetration (LogP 2-5, TPSA < 60-70 Ų), distinguishing it from more polar piperidine derivatives that exhibit poor CNS exposure. Researchers investigating neurological targets—including monoamine transporters, sigma receptors, or serotonin receptor subtypes where 3-methoxyphenethyl-containing ligands have shown activity—can rationally select this compound for in vitro blood-brain barrier permeability assays and subsequent in vivo CNS distribution studies [1].

Structure-Activity Relationship (SAR) Studies Exploring Undercharacterized 2-Substituted Piperidine Chemical Space

The 2-position substitution pattern on the piperidine ring represents a less extensively explored region of chemical space compared to 3-substituted and 4-substituted piperidines . Researchers conducting systematic SAR campaigns can employ 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine as a core scaffold to investigate how 2-substitution affects target engagement, selectivity, and downstream pharmacology relative to well-characterized 3- and 4-substituted comparator compounds. The compound's flexible ethyl linker further distinguishes it from the conformationally constrained piperidine-constrained phenethylamine series, providing a distinct starting point for medicinal chemistry optimization [1].

Intellectual Property and Freedom-to-Operate Positioning in Phenethylamine-Piperidine Chemical Space

For research programs seeking to establish novel composition-of-matter intellectual property or avoid existing patent estates, 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine offers a strategically distinct scaffold. The compound's combination of (i) 2-substituted piperidine geometry, (ii) 3-methoxy (meta) phenyl substitution, and (iii) flexible ethyl linker differentiates it from the heavily patented piperidine-constrained phenethylamine DPP4 inhibitor series and from more common 4-substituted piperidine analogs . Procurement of this compound enables exploratory SAR studies that may yield patentable derivatives with demonstrably distinct structural and pharmacological profiles [1].

Reference Compound for Analytical Method Development and Metabolite Identification Studies

The well-defined molecular properties of 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine (C14H21NO, MW 219.32, LogP 2.77) make it suitable as a reference standard for developing and validating analytical methods, including LC-MS/MS quantification, metabolic stability assays, and in vitro metabolite identification studies . The compound's methoxy group serves as a predictable site for oxidative metabolism (potential demethylation to the corresponding 3-hydroxyphenyl derivative), providing a defined pathway for metabolite tracking and structural confirmation [1]. This application is particularly relevant for laboratories establishing analytical workflows for piperidine-containing compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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